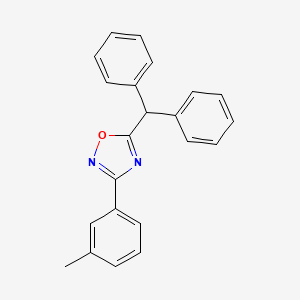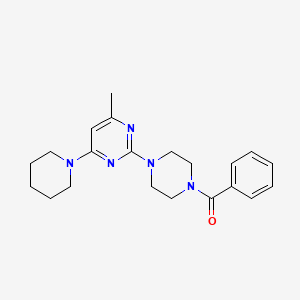![molecular formula C13H17ClN2O2 B5155470 N-[2-(4-chlorophenyl)ethyl]-N'-isopropylethanediamide](/img/structure/B5155470.png)
N-[2-(4-chlorophenyl)ethyl]-N'-isopropylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)ethyl]-N'-isopropylethanediamide, commonly known as Clonidine, is a medication used primarily to treat high blood pressure and attention deficit hyperactivity disorder (ADHD). Clonidine belongs to the class of drugs called centrally acting alpha-agonist hypotensive agents. It works by stimulating alpha-adrenergic receptors in the brain, which leads to a decrease in sympathetic nerve activity, resulting in lower blood pressure. Clonidine is also used in scientific research for its unique mechanism of action and physiological effects.
Mechanism of Action
Clonidine works by stimulating alpha-adrenergic receptors in the brain, which leads to a decrease in sympathetic nerve activity, resulting in lower blood pressure. It also acts on imidazoline receptors in the brain, which are involved in the regulation of blood pressure and pain perception. Clonidine's mechanism of action is complex and not fully understood, but it is thought to involve the modulation of neurotransmitter release and the inhibition of sympathetic nerve activity.
Biochemical and Physiological Effects
Clonidine has a number of biochemical and physiological effects. It lowers blood pressure by reducing sympathetic nerve activity and decreasing the release of norepinephrine. Clonidine also has analgesic effects, making it useful in pain research. It has been shown to decrease the release of substance P and other neuropeptides involved in pain transmission. Clonidine has also been shown to have sedative effects, making it useful in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
Clonidine has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action and physiological effects. It is also readily available and relatively inexpensive. However, there are some limitations to its use. Clonidine has a narrow therapeutic range, which means that it can have serious side effects if the dose is too high. It can also have variable effects depending on the individual, making it difficult to control for individual differences in lab experiments.
Future Directions
There are several future directions for research on Clonidine. One area of research is the development of new drugs that target the imidazoline receptors, which are involved in the regulation of blood pressure and pain perception. Another area of research is the use of Clonidine in the treatment of addiction and withdrawal. Clonidine has been shown to be effective in reducing withdrawal symptoms in opioid-dependent individuals, and further research is needed to explore its potential as a treatment for other types of addiction. Finally, research is needed to better understand Clonidine's mechanism of action and its effects on the central nervous system and cardiovascular system.
Synthesis Methods
Clonidine can be synthesized through a multistep process that involves the reaction of 4-chlorobenzaldehyde and 2-(2-aminoethyl)pyridine to form 2-(4-chlorophenyl)ethylamine. The amine is then reacted with isobutyryl chloride to form N-(2-(4-chlorophenyl)ethyl)isobutyramide. Finally, the amide is reacted with isopropylamine to form Clonidine.
Scientific Research Applications
Clonidine has been used in scientific research for its unique mechanism of action and physiological effects. It is commonly used as a model drug to study the central nervous system and cardiovascular system. Clonidine has been shown to have analgesic effects, making it useful in pain research. It has also been used in the study of addiction and withdrawal, as well as in the treatment of anxiety disorders.
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9(2)16-13(18)12(17)15-8-7-10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCPFYZRWRPAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-N'-isopropylethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-bromo-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5155388.png)
![1-(2,6-dimethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5155394.png)


![N-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B5155427.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B5155437.png)



![1-[4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5155460.png)



![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine](/img/structure/B5155486.png)